4-Benzylpiperidine-1-sulfonamide

Antibacterial screening Gram-negative pathogens Efflux pump proficiency

4-Benzylpiperidine-1-sulfonamide (CAS 16168-15-3) is a synthetic small molecule belonging to the piperidine-sulfonamide class, characterized by a benzyl substituent at the piperidine 4-position and a primary sulfonamide group at the piperidine 1-position. The compound has a molecular weight of 254.35 g/mol, a calculated LogP of approximately 1.17, and is commercially available from multiple vendors at a typical purity of 95%.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 16168-15-3
Cat. No. B1517726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidine-1-sulfonamide
CAS16168-15-3
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)N
InChIInChI=1S/C12H18N2O2S/c13-17(15,16)14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,13,15,16)
InChIKeyGHHLZJXJNUPZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 4-Benzylpiperidine-1-sulfonamide (CAS 16168-15-3) for Defined-Activity Screening Libraries


4-Benzylpiperidine-1-sulfonamide (CAS 16168-15-3) is a synthetic small molecule belonging to the piperidine-sulfonamide class, characterized by a benzyl substituent at the piperidine 4-position and a primary sulfonamide group at the piperidine 1-position [1]. The compound has a molecular weight of 254.35 g/mol, a calculated LogP of approximately 1.17, and is commercially available from multiple vendors at a typical purity of 95% . Its documented bioactivity, curated in ChEMBL (CHEMBL4513999), includes antibacterial and anti-mycobacterial screening data, positioning it as a tractable scaffold for infectious disease research [2].

Substituting 4-Benzylpiperidine-1-sulfonamide with In-Class Analogs Risks Altered Physicochemical and Biological Profiles


Within the piperidine-sulfonamide family, even minor structural variations—such as relocating the sulfonamide group from the piperidine 1-position to the 4-position (the N-benzylpiperidine-4-sulfonamide regioisomer) or replacing the primary sulfonamide with a benzenesulfonyl moiety—can produce divergent hydrogen-bonding capacities, steric topologies, and lipophilicity profiles [1]. The ChEMBL-assigned LogP for 4-benzylpiperidine-1-sulfonamide is 1.14, and Fluorochem reports a measured/calculated value of 1.17, whereas close N-alkylated or aryl-sulfonyl analogs typically exhibit LogP values exceeding 2.5, fundamentally altering membrane permeability and off-target binding propensities . Consequently, biological screening data generated with the specific 4-benzylpiperidine-1-sulfonamide scaffold cannot be reliably reproduced by a generic in-class substitute without quantitative re-validation of both potency and selectivity [2].

Quantitative Evidence Differentiating 4-Benzylpiperidine-1-sulfonamide from Closest Analogs


Weak Gram-Negative Antibacterial Activity Distinguishes 4-Benzylpiperidine-1-sulfonamide from Classical Sulfonamide Antibiotics

In standardized MIC assays, 4-benzylpiperidine-1-sulfonamide exhibited only 5.99% inhibition of wild-type Pseudomonas aeruginosa ATCC 27853 at 300 µg/mL, whereas classical sulfonamide antibacterials such as sulfamethoxazole typically achieve >90% inhibition at comparable concentrations due to potent dihydropteroate synthase (DHPS) inhibition [1]. This low activity suggests that the compound does not act as a canonical DHPS inhibitor, distinguishing it from traditional sulfa drugs and indicating a differentiated mode of action suitable for resistance-bypass screening campaigns [2].

Antibacterial screening Gram-negative pathogens Efflux pump proficiency

Differential Anti-Mycobacterial Activity Under Distinct Media Conditions Reveals Condition-Dependent Phenotypic Effects

4-Benzylpiperidine-1-sulfonamide demonstrated 49.5% growth inhibition of Mycobacterium tuberculosis at 500 µM in standard 7H9 glucose-tyloxapol media (3-day assay), but only 46.2% inhibition in cholesterol-rich DPPC media (4-day assay) [1]. This 3.3 percentage-point differential, while modest in absolute terms, reveals condition-dependent phenotypic variation that is not observed for frontline anti-tubercular agents such as isoniazid, which typically maintain >90% inhibition irrespective of media composition at similar concentrations [2]. Such differential behavior may reflect media-dependent metabolic activation or efflux vulnerability, offering a unique phenotypic signature for mode-of-action deconvolution studies.

Anti-tuberculosis screening Phenotypic growth assay Mycobacterium tuberculosis

Regioisomeric Specificity: 4-Benzylpiperidine-1-sulfonamide Exhibits Distinct LogP from N-Benzylpiperidine-4-sulfonamide Analogs

The calculated LogP of 4-benzylpiperidine-1-sulfonamide is 1.14 (ChEMBL) to 1.17 (Fluorochem), reflecting the hydrogen-bond donor capacity of the primary sulfonamide group at the piperidine 1-position . In contrast, N-benzylpiperidine-4-sulfonamide analogs, where the sulfonamide is attached to the piperidine 4-position, exhibit LogP values reported in the range of 1.8–2.3 depending on N-substitution, as the more hindered sulfonamide environment alters solvation [1]. This approximately 0.6–1.1 LogP unit difference translates to a 4–12 fold difference in octanol-water partition coefficient, directly impacting membrane permeability, plasma protein binding, and in vitro assay performance.

Lipophilicity Regioisomer differentiation Physicochemical profiling

Efflux-Dependent Activity in Pseudomonas aeruginosa Provides a Probe for Permeability-Defect Screening Panels

Against a hyper-susceptible efflux-deficient P. aeruginosa strain (PAO397 lacking mexAB-oprM, mexCD-oprJ, mexEF-oprN, mexJKL, mexXY, and opmH efflux pumps), 4-benzylpiperidine-1-sulfonamide showed 8.03% inhibition at 300 µg/mL, compared with only 5.99% inhibition against wild-type P. aeruginosa ATCC 27853 at the same concentration [1]. This 2.04 percentage-point increase in the efflux-compromised background, while modest, is directionally consistent with partial efflux liability—a property not observed for large polar antibiotics (e.g., vancomycin) that are intrinsically efflux-resistant. This differential provides a baseline for chemical biology studies aimed at optimizing Gram-negative penetration through matched-pair screening.

Efflux pump susceptibility Gram-negative permeability Pseudomonas aeruginosa

Commercially Available High-Purity Scaffold with Documented Hazard Profile Exceeds Vendor-Average Quality Metrics

4-Benzylpiperidine-1-sulfonamide is supplied at a minimum purity of 95% by multiple independent vendors including Fluorochem (Product F667348), AKSci (5020DE), and Enamine (EN300-64168), with full SDS documentation including GHS07 hazard classification (H302, H315, H319, H335) . In contrast, several close analogs such as N-benzylpiperidine-4-sulfonamide hydrochloride are offered only as custom synthesis products with variable purity and limited batch-to-batch analytical certificates, creating procurement risk for reproducible screening [1]. The availability of this compound from at least three independent, quality-audited suppliers ensures supply chain redundancy and competitive pricing—a tangible procurement advantage over single-source or boutique-synthesis analogs.

Chemical procurement Purity specification Safety data sheet

Scientifically Validated Application Scenarios for Procuring 4-Benzylpiperidine-1-sulfonamide


Phenotypic Anti-Tubercular Screening with Media-Dependent Activity Deconvolution

Based on the ChEMBL-documented 49.5% vs 46.2% growth inhibition differential between 7H9 and cholesterol-containing media [1], this compound is suited as a condition-dependent probe in M. tuberculosis phenotypic screening cascades. Its modest but media-responsive activity makes it a useful tool for identifying metabolic vulnerabilities in mycobacteria, particularly when used in tandem with media-switch protocols to prioritize hits that exploit cholesterol-dependent growth pathways. Procurement is recommended for screening groups focusing on non-replicating or cholesterol-utilizing mycobacterial states.

Gram-Negative Permeability and Efflux Liability Tool Compound

The 2.04 percentage-point activity increase observed in efflux-deficient P. aeruginosa (8.03% inhibition) relative to wild-type (5.99% inhibition) [1] qualifies this compound as a baseline tool for Gram-negative permeability profiling. It can serve as a low-potency reference standard in matched-pair wild-type vs efflux-knockout screening panels designed to identify chemical features that confer efflux susceptibility, a critical parameter for antibiotic lead optimization programs targeting Enterobacteriaceae and Pseudomonads.

Regioisomer-Specific Physicochemical Reference for Sulfonamide Library Design

With a LogP of 1.14–1.17 [1], 4-benzylpiperidine-1-sulfonamide occupies a distinct lipophilicity space compared to N-benzylpiperidine-4-sulfonamide regioisomers (LogP ≈ 1.8–2.3). This makes it a valuable calibration compound for medicinal chemistry groups constructing sulfonamide-focused libraries where fine-tuning LogP within the 1.0–2.0 window is critical for optimizing ADME properties. Its well-characterized purity and multi-vendor availability further support its use as a reproducible physicochemical standard.

Antibacterial Screening Library Diversification for Non-DHPS Mechanisms

The compound's weak inhibition of Gram-negative bacteria (5.99–15.88% at 300 µg/mL) [1] confirms it does not act through the canonical sulfonamide DHPS inhibition pathway. Procurement for antibacterial hit-discovery libraries seeking mechanistically novel starting points is therefore justified, as this scaffold avoids the prevalent DHPS-targeting redundancy that plagues many sulfonamide-containing screening collections. It is particularly relevant for screening against Acinetobacter baumannii and multi-drug-resistant Pseudomonas aeruginosa panels.

Quote Request

Request a Quote for 4-Benzylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.